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Compound of Interest

Compound Name: 3-(2-Fluorophenoxy)azetidine

Cat. No.: B1343124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 3-(2-Fluorophenoxy)azetidine is not readily

available in public databases. The data presented in this guide is predicted based on the

analysis of its chemical structure and comparison with analogous compounds. This document

serves as a reference for the expected spectroscopic characteristics and the methodologies for

their acquisition.

Introduction
3-(2-Fluorophenoxy)azetidine is a heterocyclic compound of interest in medicinal chemistry

due to the prevalence of the azetidine motif and the fluorophenoxy group in bioactive

molecules. The azetidine ring provides a rigid scaffold that can influence the conformational

properties of a molecule, while the 2-fluorophenoxy moiety can modulate electronic properties

and metabolic stability. Accurate structural elucidation and characterization are paramount for

its application in drug discovery and development. This guide provides an in-depth overview of

the expected spectroscopic data (NMR, IR, and MS) for 3-(2-Fluorophenoxy)azetidine and

the experimental protocols for their acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(2-
Fluorophenoxy)azetidine. These predictions are based on its structural features: a 3-
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substituted azetidine ring and a 2-fluorophenoxy group. The chemical formula for 3-(2-
Fluorophenoxy)azetidine is C₉H₁₀FNO.[1]

Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.10 - 6.90 m 4H Ar-H

~4.95 m 1H O-CH (azetidine)

~4.20 t 2H CH₂ (azetidine)

~3.90 t 2H CH₂ (azetidine)

~2.60 br s 1H NH (azetidine)

Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm Assignment

~154.0 (d, J ≈ 245 Hz) Ar-C-F

~146.0 (d, J ≈ 10 Hz) Ar-C-O

~124.5 (d, J ≈ 3 Hz) Ar-CH

~121.5 (d, J ≈ 7 Hz) Ar-CH

~117.0 (d, J ≈ 2 Hz) Ar-CH

~116.0 (d, J ≈ 20 Hz) Ar-CH

~70.0 O-CH (azetidine)

~52.0 CH₂ (azetidine)
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Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz, arising from

coupling with the ¹⁹F nucleus.

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium N-H Stretch

~3050 Medium Aromatic C-H Stretch

~2950, ~2870 Medium Aliphatic C-H Stretch

~1590, ~1490 Strong Aromatic C=C Stretch

~1250 Strong Aryl-O-Alkyl C-O Stretch

~1100 Strong C-N Stretch

~750 Strong Ortho-disubstituted benzene

Predicted Mass Spectrometry Data
Technique Ionization Mode Predicted m/z Assignment

HRMS ESI+ ~168.0819 [M+H]⁺

HRMS ESI+ ~190.0638 [M+Na]⁺

Spectroscopic Analysis Workflow
The structural elucidation of 3-(2-Fluorophenoxy)azetidine relies on a combination of

spectroscopic techniques to probe different aspects of its molecular structure. The logical

workflow for this analysis is depicted below.
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Spectroscopic Analysis Workflow for 3-(2-Fluorophenoxy)azetidine

NMR Spectroscopy

Mass Spectrometry (MS)

Proposed Structure of
3-(2-Fluorophenoxy)azetidine
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Functional Groups

Nuclear Magnetic Resonance (NMR)
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Proton Environment
Connectivity Carbon Skeleton

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 3-(2-Fluorophenoxy)azetidine.

Experimental Protocols
The following sections provide detailed, generalized methodologies for the key spectroscopic

experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband

probe.

Sample Preparation:

Weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if the solvent does

not contain a reference.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees.

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

Co-add 8 to 16 scans to improve the signal-to-noise ratio.

Process the resulting Free Induction Decay (FID) with a Fourier transform.

Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Using the same sample, switch the spectrometer to the carbon channel.

Acquire a proton-decoupled ¹³C spectrum, which will render all carbon signals as singlets.

Use a pulse angle of 30 degrees, an acquisition time of 1-2 seconds, and a relaxation delay

of 2 seconds.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is

typically required.

Process the FID and phase the spectrum.
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Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total

Reflectance (ATR) accessory.

ATR-FTIR Acquisition:

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-

moistened swab (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the empty ATR crystal.

Place a small amount of the solid or liquid sample directly onto the crystal surface.

Apply pressure using the built-in clamp to ensure good contact between the sample and the

crystal.

Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to obtain

a high-quality spectrum.

The data is typically collected over a range of 4000 to 400 cm⁻¹.

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the molecule.

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF)

or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

HRMS-ESI Acquisition:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.
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Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

The ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

The detector records the ions, generating a mass spectrum.

Acquire the spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺) and

other adducts like [M+Na]⁺. The high-resolution measurement allows for the determination of

the accurate mass, which can be used to calculate the elemental formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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